molecular formula C8H10O3 B141742 2-Methylene-3-oxocyclopentaneacetic acid CAS No. 146848-68-2

2-Methylene-3-oxocyclopentaneacetic acid

Cat. No. B141742
M. Wt: 154.16 g/mol
InChI Key: AVJKHAVWFKQXPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylene-3-oxocyclopentaneacetic acid, also known as MOCPA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MOCPA is a cyclic β-keto ester that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism Of Action

The mechanism of action of 2-Methylene-3-oxocyclopentaneacetic acid involves the inhibition of enzymes involved in the biosynthesis of nucleotides and amino acids. 2-Methylene-3-oxocyclopentaneacetic acid has been found to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. 2-Methylene-3-oxocyclopentaneacetic acid also inhibits the activity of dihydrofolate reductase, an enzyme that is involved in the synthesis of nucleotides. By inhibiting these enzymes, 2-Methylene-3-oxocyclopentaneacetic acid disrupts the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation.

Biochemical And Physiological Effects

2-Methylene-3-oxocyclopentaneacetic acid has been found to exhibit antitumor activity in vitro and in vivo. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. 2-Methylene-3-oxocyclopentaneacetic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages And Limitations For Lab Experiments

2-Methylene-3-oxocyclopentaneacetic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to exhibit potent antitumor activity. However, 2-Methylene-3-oxocyclopentaneacetic acid has some limitations for lab experiments. It is unstable in aqueous solutions and can degrade over time, making it difficult to use in certain experiments. Additionally, 2-Methylene-3-oxocyclopentaneacetic acid has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.

Future Directions

There are several future directions for research on 2-Methylene-3-oxocyclopentaneacetic acid. One direction is to study the pharmacokinetics and toxicity of 2-Methylene-3-oxocyclopentaneacetic acid in vivo to determine its potential as a therapeutic agent. Another direction is to explore the use of 2-Methylene-3-oxocyclopentaneacetic acid as a building block for the synthesis of complex natural products and pharmaceuticals. Additionally, further studies are needed to understand the mechanism of action of 2-Methylene-3-oxocyclopentaneacetic acid and its potential applications in the treatment of cancer and other diseases.
In conclusion, 2-Methylene-3-oxocyclopentaneacetic acid is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. It has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of 2-Methylene-3-oxocyclopentaneacetic acid as a therapeutic agent and building block for the synthesis of complex natural products and pharmaceuticals.

Synthesis Methods

2-Methylene-3-oxocyclopentaneacetic acid can be synthesized through various methods, including the reaction of cyclopentanone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. Another method involves the reaction of cyclopentanone with ethyl diazoacetate in the presence of a catalyst such as copper(I) bromide. The yield and purity of 2-Methylene-3-oxocyclopentaneacetic acid can be improved through the use of different solvents and reaction conditions.

Scientific Research Applications

2-Methylene-3-oxocyclopentaneacetic acid has been studied for its potential applications in the field of medicine. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. 2-Methylene-3-oxocyclopentaneacetic acid has also been studied for its potential use as a building block for the synthesis of complex natural products and pharmaceuticals.

properties

CAS RN

146848-68-2

Product Name

2-Methylene-3-oxocyclopentaneacetic acid

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

2-(2-methylidene-3-oxocyclopentyl)acetic acid

InChI

InChI=1S/C8H10O3/c1-5-6(4-8(10)11)2-3-7(5)9/h6H,1-4H2,(H,10,11)

InChI Key

AVJKHAVWFKQXPI-UHFFFAOYSA-N

SMILES

C=C1C(CCC1=O)CC(=O)O

Canonical SMILES

C=C1C(CCC1=O)CC(=O)O

synonyms

(+-)-homosarkomycin
2-methylene-3-oxocyclopentaneacetic acid
homosarkomycin

Origin of Product

United States

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